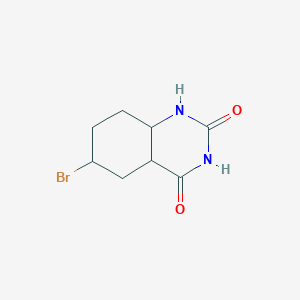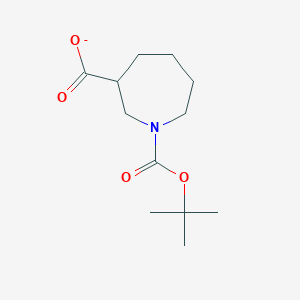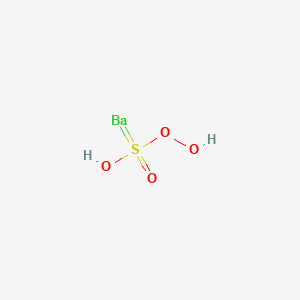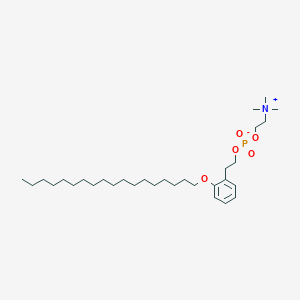
Pomalidomide-5'-C8-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-5’-C8-acid is a derivative of pomalidomide, which is an immunomodulatory imide drug (IMiD). This compound is particularly notable for its role as an E3 ligase ligand-linker conjugate, making it valuable in the synthesis of proteolysis targeting chimeras (PROTACs) . Pomalidomide-5’-C8-acid contains a cereblon (CRBN) ligand and a linker, which are essential for its function in targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-C8-acid involves multiple steps, typically starting from pomalidomide. The reaction conditions often involve the use of secondary amines, which have been shown to provide higher yields compared to primary amines .
Industrial Production Methods
Industrial production of pomalidomide-5’-C8-acid leverages continuous flow chemistry, which offers advantages in terms of safety, reproducibility, and efficiency . This method involves a 3-4 step continuous flow process, resulting in an overall yield of 38-47% .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5’-C8-acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly used to introduce the C8 linker.
Alkylation: Utilized to modify the aromatic amine group.
Common Reagents and Conditions
Reagents: Secondary amines, alkylating agents.
Major Products
The primary product of these reactions is the pomalidomide-5’-C8-acid itself, which can be further used in the synthesis of PROTACs .
Scientific Research Applications
Pomalidomide-5’-C8-acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs, which are valuable tools for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in treating various cancers, particularly multiple myeloma.
Industry: Utilized in the development of new therapeutic agents and drug discovery.
Mechanism of Action
Pomalidomide-5’-C8-acid exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex . This binding facilitates the ubiquitination and subsequent proteasomal degradation of target proteins . The compound’s ability to modulate the activity of CRBN is crucial for its role in targeted protein degradation .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and antiangiogenic properties.
Lenalidomide: A second-generation IMiD with similar but less potent effects compared to pomalidomide.
Uniqueness
Pomalidomide-5’-C8-acid is unique due to its specific structure, which includes a C8 linker that enhances its utility in the synthesis of PROTACs . This structural modification allows for more efficient and targeted protein degradation compared to its analogs .
Properties
Molecular Formula |
C22H27N3O6 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
9-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]nonanoic acid |
InChI |
InChI=1S/C22H27N3O6/c26-18-11-10-17(20(29)24-18)25-21(30)15-9-8-14(13-16(15)22(25)31)23-12-6-4-2-1-3-5-7-19(27)28/h8-9,13,17,23H,1-7,10-12H2,(H,27,28)(H,24,26,29) |
InChI Key |
HYJZCLPILHFEAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[(2'R,3S,3'R,5'S)-6-chloro-3'-(3-chlorophenyl)-5'-(2,2-dimethylpropyl)-1'-ethylspiro[1,2-dihydroindole-3,4'-pyrrolidine]-2'-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12364769.png)





![sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12364798.png)






